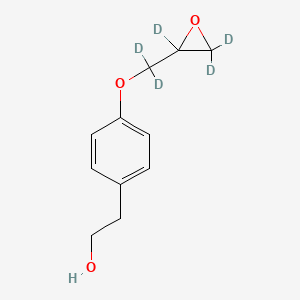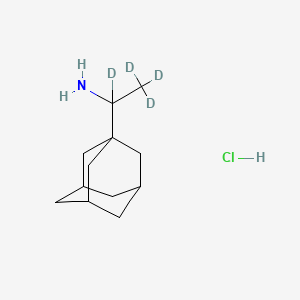
Rimantadine-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rimantadine hydrochloride is a synthetic antiviral drug . It is a white to off-white crystalline powder which is freely soluble in water . It is used as an antiviral agent in the prophylaxis and treatment of influenza .
Molecular Structure Analysis
Rimantadine hydrochloride has a molecular formula of C12H21N•HCl and a molecular weight of 215.77 . It is a cyclic amine and a derivative of adamantane .Chemical Reactions Analysis
Rimantadine-d4 hydrochloride is the deuterium labeled Rimantadine hydrochloride . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis
Rimantadine hydrochloride is a white to off-white crystalline powder which is freely soluble in water (50 mg/mL at 20°C) . It has a molecular weight of 215.77 .Applications De Recherche Scientifique
Interaction with Influenza A M2 Proton Channel
Research has delved into the differential binding of rimantadine enantiomers to the influenza A M2 proton channel, underscoring the compound's antiviral activity mechanism. Studies utilizing deuterium-labeled (R)- and (S)-rimantadine have shown differential binding to the proton channel, which plays a crucial role in the drug's effectiveness against the influenza A virus. This has implications for understanding the drug's mechanism of action at a molecular level and for the development of more effective antiviral agents (Wright et al., 2016).
Development of Sensitive Fluorescent Probe for Determination
The development of a sensitive fluorescent probe method for determining amantadine and rimantadine in pharmaceutical dosage forms and urine samples represents another scientific application. This method, based on the quenching of the supramolecular complex fluorescence intensity, offers high sensitivity and selectivity, showing potential for therapeutic monitoring, pharmacokinetics, and clinical application (Wang et al., 2012).
Heat Capacity and Decomposition Study
Investigations into the heat capacities and decomposition of rimantadine hydrochloride have provided insights into its thermodynamic properties. These studies, using adiabatic calorimetry and differential scanning calorimetry, have contributed to a deeper understanding of the drug’s physical properties and stability, which are essential for its manufacturing and storage (Bazyleva et al., 2020).
Synthesis and Pharmacokinetic Studies
Research on the synthesis and pharmacokinetic profile of rimantadine in rat plasma using liquid chromatography/electrospray mass spectrometry (LC/MS) has expanded the knowledge on its metabolic profile and bioavailability. These studies are crucial for optimizing dosing regimens and understanding the drug's behavior in biological systems, enhancing its clinical efficacy and safety (Xu et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/i1D3,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDFBJXRJWNAV-VQQQFJCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rimantadine-d4 Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

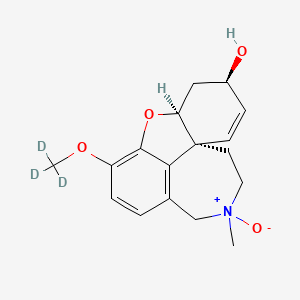
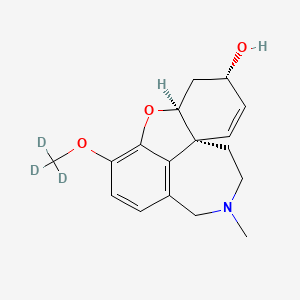
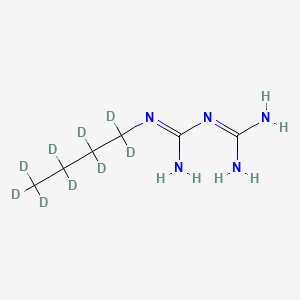
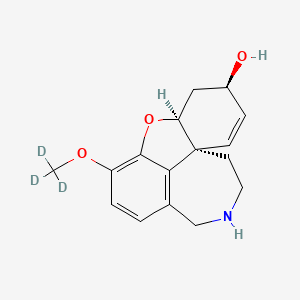
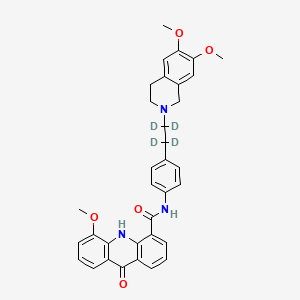
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

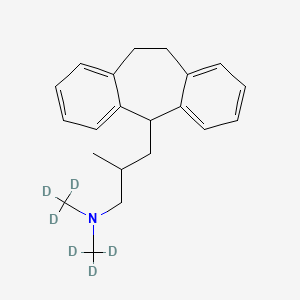
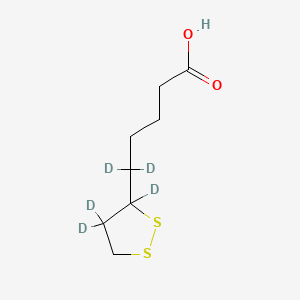

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
